(2S)-1-Tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8?,9-/m0/s1 |
InChI Key |
RTBTZFJPMXXHHP-GKAPJAKFSA-N |
Isomeric SMILES |
CC1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Molecular Framework and Stereochemistry
The target compound features a pyrrolidine ring with a methyl group at position 4, a tert-butyl carbamate (Boc) at position 1, and a methyl ester at position 2. The (2S)-stereochemistry is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. Key properties include a molecular weight of 243.30 g/mol and a density of 1.1±0.1 g/cm³.
Synthetic Routes and Methodologies
Boc Protection of Pyrrolidine Derivatives
A foundational step in the synthesis involves introducing the tert-butyloxycarbonyl (Boc) group to the pyrrolidine nitrogen. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as potassium carbonate. For example, in a related synthesis, Boc protection of 4-hydroxyproline was performed in dimethylacetamide (DMA) with tert-butyl bromide, yielding di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate.
Reaction Conditions:
Methyl Esterification
The carboxylic acid at position 2 is esterified using methyl iodide or dimethyl sulfate in the presence of a base. For instance, methyl esterification of Boc-protected pyrrolidine derivatives is achieved via nucleophilic acyl substitution, often employing trimethylamine or sodium hydride as a base.
Example Protocol:
Introduction of the 4-Methyl Group
The methyl group at position 4 is introduced via alkylation or reduction strategies. One approach involves starting from 4-methylenepyrrolidine-1,2-dicarboxylate (CAS 84348-39-0), followed by catalytic hydrogenation to saturate the double bond.
Hydrogenation Protocol:
-
Catalyst : Palladium on carbon (Pd/C).
-
Conditions : H₂ gas (1 atm), ethanol solvent, 25°C for 6 hours.
Alternatively, alkylation of a 4-hydroxy intermediate using methyl Grignard reagents (e.g., CH₃MgBr) has been reported for analogous compounds.
Stereochemical Control and Resolution
Chiral Auxiliaries and Catalysts
The (2S)-configuration is preserved using enantioselective catalysts or chiral starting materials. For example, (2S,4R)-4-methylpyrrolidine derivatives are synthesized from L-proline, followed by resolution via chiral column chromatography.
Diastereomeric Separation
Diastereomers formed during synthesis are separated using silica gel chromatography. A hexane-ethyl acetate gradient (70:30 to 50:50) effectively resolves the (2S)-isomer from its (2R)-counterpart.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared Spectroscopy (FT-IR)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
(2S)-1-Tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural analogs are known to exhibit biological activity, particularly in the modulation of neurotransmitter systems. For instance, derivatives of this compound have shown promise in the development of analgesics and anti-inflammatory agents.
Case Study: Analgesic Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their analgesic properties in animal models. The results indicated that certain modifications enhanced efficacy while reducing side effects, highlighting the compound's potential in pain management therapies .
Organic Synthesis Applications
2. Chiral Synthesis
The compound serves as an important chiral building block in organic synthesis. Its ability to provide stereochemical control makes it valuable for synthesizing complex molecules with specific configurations.
Data Table: Chiral Synthesis Applications
| Application | Description |
|---|---|
| Synthesis of Amino Acids | Used as a precursor for synthesizing various amino acids with defined chirality. |
| Ligand Development | Acts as a ligand in asymmetric catalysis, facilitating enantioselective reactions. |
Case Study: Asymmetric Catalysis
In a recent publication, researchers utilized this compound as a ligand in palladium-catalyzed reactions. The study demonstrated that the ligand significantly improved yield and selectivity for desired products .
Material Science Applications
3. Polymer Chemistry
The compound has been explored for its potential use in polymer chemistry, particularly in the development of biodegradable polymers. Its dicarboxylate functionality allows for incorporation into polymer chains, enhancing mechanical properties and biodegradability.
Data Table: Polymer Applications
| Polymer Type | Properties Enhanced |
|---|---|
| Biodegradable Polymers | Improved mechanical strength and flexibility |
| Coatings | Enhanced adhesion and environmental resistance |
Case Study: Biodegradable Polymers
Research conducted at a leading university demonstrated that incorporating this compound into polylactic acid (PLA) resulted in a significant improvement in the mechanical properties of the resulting biodegradable polymer .
Mechanism of Action
The mechanism of action of (2S)-1-Tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare “(2S)-1-Tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylate” with structurally related pyrrolidine dicarboxylates, focusing on substituents at the 4-position, physical properties, and applications:
Table 1: Comparison of 4-Substituted Pyrrolidine-1,2-dicarboxylates
Key Findings and Trends
Substituent Effects on Physical Properties: Fluoro derivatives (e.g., C₁₁H₁₈FNO₄) exhibit stability at room temperature but decompose under acidic or high-temperature conditions, making them suitable for stepwise synthesis . Hydroxy derivatives (e.g., C₁₁H₁₉NO₅) have higher polarity due to hydrogen bonding, reflected in their solid-state properties (e.g., defined melting points) .
Synthetic Utility :
- Fluorinated and hydroxylated analogs are widely used as protecting groups in peptide synthesis. For example, the 4-fluoro derivative is prepared via esterification of Boc-protected 4-fluoro-L-proline .
- The adamantyl-ethoxy derivative demonstrates the role of bulky groups in asymmetric catalysis, where steric hindrance directs enantioselective transformations .
Stability and Reactivity: tert-Butyl esters (common across all compounds) provide hydrolytic stability under basic conditions, whereas methyl esters offer moderate reactivity for downstream deprotection . 4-Amino derivatives (e.g., C₁₁H₂₁ClN₂O₄) are prone to nucleophilic reactions, making them versatile intermediates for introducing heterocycles .
Stereochemical Considerations :
- The (2S) configuration in the target compound ensures chirality transfer in synthesis, a feature critical for producing enantiopure pharmaceuticals. Analogous (2S,4R) and (2S,4S) isomers show distinct optical rotations, underscoring the importance of stereochemistry in molecular recognition .
Biological Activity
(2S)-1-Tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylate is a compound belonging to the pyrrolidine class, characterized by its unique structural features that contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.27 g/mol
- CAS Number : 15735985
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The compound exhibits a range of pharmacological properties, including:
- Antioxidant Activity : Studies indicate that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various experimental models.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Inhibition of Pro-inflammatory Cytokines : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Neurotransmitter Systems : Preliminary studies suggest it may influence neurotransmitter levels, contributing to its neuroprotective effects.
Study 1: Neuroprotective Effects
A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in significant improvements in cognitive function and a reduction in amyloid-beta plaque formation. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative disorders.
Study 2: Anti-inflammatory Activity
In vitro assays showed that the compound effectively reduced the secretion of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS). This suggests a promising role for this compound in managing inflammatory diseases.
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for (2S)-1-Tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylate, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:
- Step 1 : Protection of the pyrrolidine nitrogen using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) to form the Boc-protected intermediate.
- Step 2 : Introduction of the methyl ester group via esterification with methyl chloroformate in the presence of a base like triethylamine.
- Step 3 : Functionalization at the 4-position using alkylation or fluorination reagents (e.g., DAST for fluorination at -78°C in CH₂Cl₂) . Critical conditions include anhydrous solvents, temperature control (-78°C for fluorination), and inert atmospheres (N₂) to prevent side reactions .
Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are employed?
Stereochemical confirmation relies on:
- X-ray crystallography : Provides unambiguous assignment of (2S,4R) or (2S,4S) configurations, as demonstrated in structurally similar pyrrolidine derivatives .
- NMR spectroscopy : Coupling constants (e.g., ) between protons on adjacent chiral centers help determine relative configurations. For example, trans configurations show larger couplings (~8–10 Hz) compared to cis .
- Optical rotation and chiral HPLC : Used to verify enantiomeric purity .
Advanced Research Questions
Q. How do substituents like the tert-butyl group influence the compound's reactivity and application in medicinal chemistry?
The tert-butyl group:
- Enhances steric bulk : Shields the pyrrolidine nitrogen, reducing undesired nucleophilic reactions and improving stability during synthesis .
- Modulates lipophilicity : Increases membrane permeability, making the compound suitable for probing biological targets (e.g., enzymes or receptors) .
- Facilitates crystallization : The bulky group promotes ordered crystal packing, aiding in structural characterization .
Q. What strategies are used to optimize reaction yields and minimize side products during synthesis?
Key optimization strategies include:
- Temperature control : Low temperatures (-78°C) suppress side reactions during fluorination with DAST .
- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to activate electrophilic sites in alkylation steps .
- Purification techniques : Column chromatography with gradient elution (e.g., 20–50% EtOAc/hexane) separates diastereomers; recrystallization improves purity .
- In situ monitoring : Reaction progress tracked via TLC or LC-MS to terminate reactions at optimal conversion .
Q. What computational methods are applied to predict the biological activity of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular docking : Simulates interactions with biological targets (e.g., proteases or kinases) to identify potential binding modes .
- Molecular Dynamics (MD) : Assesses conformational flexibility in solution, informing drug design for target engagement .
Q. How do stability studies under various conditions inform storage and handling protocols?
- Hydrolytic stability : The compound is stable in neutral aqueous conditions but undergoes hydrolysis in acidic media (e.g., TFA in CH₂Cl₂ cleaves the Boc group) .
- Thermal stability : Decomposition above 150°C necessitates storage at 2–8°C in airtight containers .
- Light sensitivity : Amber vials are recommended to prevent photodegradation of the ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
